1H-Tetrazole-1-acetic acid, ethyl ester
Description
Significance of the Tetrazole Moiety in Heterocyclic Chemistry
The tetrazole ring, a five-membered aromatic ring with four nitrogen atoms and one carbon atom, is a prominent scaffold in heterocyclic chemistry, largely due to its unique physicochemical properties. lifechemicals.com Although not found in natural products, the tetrazole moiety is a key component in numerous synthetic compounds with a wide spectrum of biological activities. lifechemicals.com In medicinal chemistry, it is widely recognized as a bioisostere of the carboxylic acid group. numberanalytics.comnih.govbeilstein-journals.org This means it can mimic the acidic properties and hydrogen bonding capabilities of a carboxylic acid while often conferring advantages such as improved metabolic stability, lipophilicity, and pharmacokinetic profiles. numberanalytics.comnih.govbeilstein-journals.org The tetrazole ring's ability to enhance potency and sometimes reduce toxicity has led to its incorporation into over 20 marketed drugs, including the antihypertensive medication Losartan. lifechemicals.comnumberanalytics.comnih.gov The nitrogen atoms in the ring can coordinate with metal ions, leading to applications in materials science, such as the development of metal-organic frameworks. lifechemicals.com
Table 1: Key Attributes of the Tetrazole Moiety
| Property | Description | Relevance in Chemical Research |
|---|---|---|
| Bioisosterism | Serves as a metabolically stable substitute for a carboxylic acid group. numberanalytics.comnih.govbeilstein-journals.org | Improves drug-like properties like metabolic stability, potency, and absorption. nih.gov |
| Acidity | The N-H proton is acidic, with pKa values comparable to carboxylic acids. numberanalytics.com | Allows it to participate in similar biological interactions as carboxylic acids. acs.org |
| Coordination | The four nitrogen atoms can act as ligands to coordinate with metal ions. lifechemicals.com | Used in the construction of functional materials like metal-organic frameworks. lifechemicals.com |
| Hydrogen Bonding | Acts as both a hydrogen bond donor (N-H) and acceptor (sp² nitrogens). acs.orgnih.gov | Crucial for molecular recognition and binding to biological targets. acs.org |
Role of the Ethyl Ester Functionality in Modulating Reactivity and Applications
The ethyl ester functionality (–COOCH₂CH₃) plays a critical role in modifying the properties and applications of the parent molecule, 1H-tetrazole-1-acetic acid. Esters are frequently employed in drug design as prodrugs to enhance the bioavailability of polar compounds. numberanalytics.comnumberanalytics.comresearchgate.net By masking the more polar carboxylic acid group that results from hydrolysis, the ethyl ester increases the molecule's lipophilicity, which can improve its ability to cross biological membranes. numberanalytics.comresearchgate.net
Once absorbed into the body, the ester is designed to be hydrolyzed by esterase enzymes, releasing the active carboxylic acid form of the drug. numberanalytics.com This strategy offers controlled release and can lead to lower toxicity and better pharmacokinetic properties. researchgate.net In synthetic chemistry, the ethyl ester group is a versatile handle for further chemical transformations. It can be easily hydrolyzed back to the carboxylic acid, which can then be converted into other functional groups like amides or other esters, making it a valuable intermediate for building more complex molecules. smolecule.com
Table 2: Functions of the Ethyl Ester Group
| Function | Mechanism | Advantage |
|---|---|---|
| Prodrug Moiety | Masks a polar carboxylic acid, increasing lipophilicity. numberanalytics.comnumberanalytics.com | Enhances oral absorption and bioavailability. researchgate.net |
| Metabolic Lability | Undergoes in-vivo hydrolysis by esterase enzymes to release the active acid. numberanalytics.com | Allows for controlled release of the active compound. numberanalytics.com |
| Synthetic Intermediate | Can be readily saponified (hydrolyzed) to the corresponding carboxylic acid. smolecule.com | Enables further derivatization to amides, other esters, etc. smolecule.com |
| Modulation of Properties | The ethyl group provides aliphatic character. | Can influence solubility and interactions with biological targets through hydrophobic interactions. researchgate.net |
Scope and Academic Relevance of 1H-Tetrazole-1-acetic acid, Ethyl Ester Research
The academic and industrial relevance of this compound stems from its utility as a key building block. smolecule.com Research involving this compound is often focused on its incorporation into larger molecules designed for specific biological targets. It serves as an intermediate in the synthesis of pharmaceuticals, such as anti-inflammatory agents, and agrochemicals, including herbicides and pesticides. smolecule.comchemimpex.com
The synthesis of this compound itself has been a subject of study, with methods developed to improve yield and safety. A notable process involves the reaction of glycine (B1666218) ethyl ester hydrochloride with trimethylsilyl (B98337) azide (B81097) and trimethyl orthoformate, which can produce the compound with high purity (around 95%) and yield (up to 96.2%). smolecule.comgoogle.com The compound's reactivity, particularly the ability to undergo saponification to yield the free acid (1H-tetrazole-1-acetic acid), is a key aspect of its utility. smolecule.comprepchem.com This free acid is an important component in the synthesis of certain antibiotics, such as cefazolin. chemicalbook.com Therefore, research on this compound is intrinsically linked to the broader fields of drug discovery and development, process chemistry, and materials science.
Table 3: Research Applications of this compound
| Field | Application |
|---|---|
| Pharmaceuticals | Intermediate in the synthesis of bioactive compounds, including anti-inflammatory and anti-cancer agents. smolecule.comchemimpex.com |
| Agrochemicals | Building block for developing herbicides and pesticides. smolecule.comchemimpex.com |
| Organic Synthesis | Serves as a precursor to 1H-tetrazole-1-acetic acid and other complex molecules. smolecule.comprepchem.com |
| Process Chemistry | Development of efficient and safe large-scale synthesis methods. |
Properties
IUPAC Name |
ethyl 2-(tetrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-2-11-5(10)3-9-4-6-7-8-9/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMPQKCXNIIWSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NN=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559986 | |
| Record name | Ethyl (1H-tetrazol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26240-90-4 | |
| Record name | 1H-Tetrazole-1-acetic acid, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26240-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (1H-tetrazol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40559986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Tetrazole-1-acetic acid, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 1h Tetrazole 1 Acetic Acid, Ethyl Ester and Its Derivatives
Direct Synthesis of 1H-Tetrazole-1-acetic acid, Ethyl Ester
The direct synthesis of this compound is a cornerstone of its production, with several established methods. These routes are designed to construct the tetrazole ring and append the acetic acid ethyl ester side chain in a streamlined manner.
Trimethylsilyl (B98337) Azide (B81097) (TMSA) Mediated Cycloaddition Reactions
A prominent and efficient method for synthesizing this compound involves a cycloaddition reaction mediated by trimethylsilyl azide (TMSA). This approach is valued for its high yields and the use of a safer azide source compared to traditional methods. smolecule.com The reaction is a multi-component process that brings together an amine, an orthoformate, and the azide source to form the tetrazole ring.
The formation of the tetrazole ring in this reaction is believed to proceed through a [3+2] cycloaddition mechanism. smolecule.com While the precise, isolated intermediates are not always detailed, the proposed pathway involves the initial reaction of the glycine (B1666218) ethyl ester with the orthoformate. This likely forms an imino ether intermediate. This intermediate then reacts with trimethylsilyl azide. The surprising efficacy of the non-polar trimethylsilyl azide in this ring-closure reaction contributes to the high yields observed. google.comgoogle.com The subsequent cycloaddition between the azide and the nitrile-like carbon of the intermediate leads to the formation of the stable tetrazole ring.
The efficiency of the TMSA-mediated synthesis is sensitive to several reaction parameters. Optimization of these factors is crucial for maximizing yield and purity.
Temperature: The reaction temperature has a direct impact on the reaction time. For instance, a reaction conducted at 70°C may reach completion in 3 hours. google.comgoogle.com Lowering the temperature to 55°C can extend the reaction time to 5.5 hours, while the reaction also proceeds effectively at 100°C, demonstrating a degree of thermal tolerance. google.comgoogle.com
Stoichiometry: The molar ratios of the reactants are a key aspect of the synthesis. In a scaled-up process, specific quantities have been documented to achieve high yields. google.comgoogle.com
| Reactant | Amount (kg) | Molar Equivalent (K mol) |
| Glycine ethyl ester hydrochloride | 25 | 0.18 |
| Trimethyl orthoformate | 52.1 | 0.49 |
| Trimethylsilyl azide | - | - |
| Glacial Acetic Acid | 56.1 | - |
| Anhydrous Sodium Acetate (B1210297) | 14.6 | - |
Data sourced from patent information. google.comgoogle.com
Solvents: Glacial acetic acid is a commonly employed solvent for this reaction, providing a suitable medium for the reactants. google.comgoogle.com
The use of trimethylsilyl azide offers significant advantages over traditional azide sources like hydrazoic acid. Hydrazoic acid is notoriously explosive and hazardous to handle, posing significant safety risks in a laboratory or industrial setting. In contrast, TMSA is considered a safer alternative, which has led to its preference in modern synthetic applications. smolecule.com The high yields achieved with TMSA, even though it is a non-polar compound, were initially surprising and marked a significant improvement in the synthesis of tetrazole derivatives. google.comgoogle.com
Alternative Synthetic Routes for this compound
Beyond the TMSA-mediated approach, other synthetic methodologies have been developed for the production of this compound.
One notable alternative involves the use of sodium azide. In this method, a mixture of sodium azide and glacial acetic acid is heated. prepchem.com Glycine and triethyl orthoformate are then added to the reaction mixture, which is maintained at a temperature of around 50-55°C for several hours. prepchem.com Following the reaction, the mixture is acidified and the product is extracted. This method provides a direct route to the parent acid, 1H-tetrazole-1-acetic acid, with a reported yield of 28%. prepchem.com
Another distinct synthetic strategy involves the reaction of azidoacetate esters with cyanides. google.com This process prepares 1H-tetrazole-1-acetate esters and acids by reacting azidoacetate esters with specific acyl cyanides or cyanoformates. The reaction temperature for this process typically ranges from 90°C to 125°C, with reaction times varying from approximately 2 to 40 hours depending on the specific reactants. google.com This route is particularly useful for creating intermediates for certain cephalosporin (B10832234) and penicillin antibiotics. google.com
| Synthetic Route | Azide Source | Key Reactants | Typical Solvent | Reported Yield |
| TMSA Mediated | Trimethylsilyl azide | Glycine ethyl ester hydrochloride, Trimethyl orthoformate | Glacial Acetic Acid | 96.2% |
| Sodium Azide Method | Sodium azide | Glycine, Triethyl orthoformate | Glacial Acetic Acid | 28% (for the acid) |
| Azidoacetate Route | Azidoacetate esters | Acyl cyanides or cyanoformates | Varies | Not specified |
Approaches Involving Azidoacetate Esters and Acyl Cyanides/Cyanoformates
A notable process for preparing 1H-tetrazole-1-acetate esters involves the reaction of azidoacetate esters with acyl cyanides or cyanoformates. google.com This method is valued for its efficiency in forming the tetrazole ring structure. The reaction typically proceeds by heating a mixture of an azidoacetic acid ester, such as ethyl azidoacetate, with an acyl cyanide or a cyanoformate. google.com
For instance, heating ethyl azidoacetate with ethyl cyanoformate results in the formation of ethyl 5-(ethoxycarbonyl)-1H-tetrazole-1-acetate. google.com Similarly, reacting ethyl azidoacetate with benzoyl cyanide yields ethyl 5-benzoyl-1H-tetrazole-1-acetate. These 5-substituted tetrazole intermediates are crucial, as the 5-acyl or 5-alkoxycarbonyl group can be subsequently removed to yield the desired 1H-tetrazole-1-acetic acid or its esters. google.com The reaction is believed to capitalize on the reactivity of electron-poor carbon-nitrogen triple bonds in cyanoformates, which are capable of adding organic azides to form the tetrazole ring. google.com
| Reactant 1 | Reactant 2 | Product |
| Ethyl Azidoacetate | Ethyl Cyanoformate | Ethyl 5-(ethoxycarbonyl)-1H-tetrazole-1-acetate |
| Ethyl Azidoacetate | Benzoyl Cyanide | Ethyl 5-benzoyl-1H-tetrazole-1-acetate |
This table summarizes the synthesis of 5-substituted-1H-tetrazole-1-acetate esters.
Another approach involves the reaction of a glycine ester salt, an orthoformic ester, and an azide-containing compound like trimethylsilyl azide. google.comgoogle.com This process has been shown to produce this compound in high purity and yield. For example, reacting glycine ethyl ester hydrochloride with trimethylorthoformate and trimethylsilyl azide, followed by heating, yields the target ester which crystallizes upon cooling. google.comgoogle.com
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. lew.ronih.gov This technology is particularly effective for the synthesis of heterocyclic compounds, including tetrazoles. lew.roshd-pub.org.rsasianpubs.org
The application of microwave irradiation to the synthesis of 5-substituted 1H-tetrazoles via the [2+3] cycloaddition of organic nitriles and sodium azide is a well-established green chemistry approach. organic-chemistry.org While specific documentation for the microwave-assisted synthesis of this compound is not extensively detailed, the general principles are applicable. The use of microwave heating can significantly enhance the rate of the cycloaddition reactions that form the tetrazole ring. lew.ro For example, microwave-assisted synthesis of various tetrazole derivatives has been shown to reduce reaction times from hours to just a few minutes, demonstrating the efficiency of this method. nih.govorganic-chemistry.org The technique leverages the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. at.ua
Derivatization Strategies of this compound
The chemical structure of this compound offers multiple sites for functionalization, making it a versatile intermediate for the synthesis of more complex molecules.
Hydrolysis and Saponification to 1H-Tetrazole-1-acetic acid
The ethyl ester group of this compound can be readily converted to the corresponding carboxylic acid, 1H-Tetrazole-1-acetic acid, through hydrolysis or saponification. This transformation is a fundamental step in the synthesis of many pharmaceutical compounds, particularly cephalosporin antibiotics. google.com
The reaction can be carried out under either acidic or basic conditions. google.com
Acidic Hydrolysis : Treatment of the ester with aqueous acids, such as hydrochloric acid, and heating the mixture to reflux effectively cleaves the ester bond. prepchem.com For example, the hydrolysis of crude 5-(isobutoxycarbonyl)-1H-tetrazole-1-acetic acid, ethyl ester using concentrated hydrochloric acid yields 1H-tetrazole-1-acetic acid with high purity after workup. prepchem.com
Basic Saponification : Alternatively, the ester can be treated with an aqueous base like sodium hydroxide. google.comgoogle.comgoogle.com This process, known as saponification, initially forms the sodium salt of the acid (sodium 1H-tetrazole-1-acetate), which can then be neutralized with a strong acid to liberate the free 1H-tetrazole-1-acetic acid. google.com
The resulting 1H-tetrazole-1-acetic acid is a crystalline solid with a melting point of approximately 128.5-130°C. prepchem.com
| Starting Material | Reagents | Product |
| Ethyl 5-(isobutoxycarbonyl)-1H-tetrazole-1-acetic acid, ethyl ester | Concentrated HCl, Water, Heat | 1H-Tetrazole-1-acetic acid |
| Ethyl 5-benzoyl-1H-tetrazole-1-acetate | 1. Aqueous NaOH 2. Acid | 1H-Tetrazole-1-acetic acid |
| This compound | Aqueous Acid or Base | 1H-Tetrazole-1-acetic acid |
This table outlines the conditions for the hydrolysis and saponification of ethyl ester derivatives to 1H-Tetrazole-1-acetic acid.
Nucleophilic Substitution Reactions on the Tetrazole Ring
The tetrazole ring in derivatives of 1H-tetrazole-1-acetic acid can undergo nucleophilic substitution, particularly at the C5 position when a suitable leaving group is present. google.com As described in the synthesis (Section 2.1.2.1), intermediates such as ethyl 5-benzoyl-1H-tetrazole-1-acetate are often prepared. google.com The 5-benzoyl group can be displaced through a reaction with an aqueous base. google.com
For instance, when ethyl 5-benzoyl-1H-tetrazole-1-acetate is treated with aqueous sodium hydroxide, a nucleophilic attack occurs, leading to the formation of sodium 1H-tetrazole-1-acetate and sodium benzoate. google.com This reaction effectively serves as a deacylation step, removing the substituent at the 5-position and yielding the unsubstituted tetrazole core attached to the acetic acid side chain (after acidification). google.com This type of reaction is crucial for converting the initially synthesized, substituted tetrazoles into the desired final products. google.com
Condensation Reactions Involving the Ester Moiety
The ethyl ester moiety of this compound is susceptible to condensation reactions with various nucleophiles. This reactivity is characteristic of carboxylic acid esters and allows for the synthesis of a wide range of derivatives.
Common condensation reactions include:
Amidation : Reaction with primary or secondary amines to form the corresponding amides. This is a fundamental transformation in medicinal chemistry for creating peptide bonds or introducing new functional groups.
Hydrazinolysis : Reaction with hydrazine (B178648) (N₂H₄) yields the corresponding acid hydrazide. These hydrazides are versatile intermediates themselves, capable of further reactions to form heterocycles or other complex structures.
Transesterification : Reaction with a different alcohol in the presence of an acid or base catalyst can replace the ethyl group with another alkyl or aryl group, altering the properties of the ester.
While these are standard transformations for an ethyl ester, they provide important pathways for modifying the side chain of the tetrazole compound to build more complex molecular architectures.
Oxidation and Reduction Transformations
The functional groups within this compound exhibit different behaviors under oxidative and reductive conditions.
Reduction : The ester group is the primary site for reduction. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the ethyl ester to the corresponding primary alcohol, 2-(1H-tetrazol-1-yl)ethanol. This transformation converts the acetic acid side chain into a hydroxyethyl (B10761427) group, providing a different functional handle for further chemical modification. The tetrazole ring itself is generally resistant to reduction under these conditions.
Oxidation : The 1H-tetrazole ring is an aromatic, electron-deficient heterocycle and is generally stable towards oxidation. google.com The acetic acid side chain also lacks readily oxidizable functional groups. Therefore, the molecule as a whole is quite robust against common oxidizing agents.
[3+2] Cycloaddition Reactions for Novel Tetrazole Scaffolds
The [3+2] cycloaddition reaction, specifically the Huisgen 1,3-dipolar cycloaddition, represents one of the most efficient and widely utilized methods for the synthesis of the tetrazole ring. researchgate.net This reaction involves the combination of a 1,3-dipole (an azide) with a dipolarophile (a nitrile or organonitrile) to form the 5-substituted 1H-tetrazole ring. researchgate.netnih.gov The versatility of this approach allows for the creation of a diverse array of tetrazole derivatives by varying the substituents on both the azide and the nitrile starting materials.
To overcome the high activation energy often associated with this cycloaddition, various catalysts have been developed. nih.gov Research has demonstrated that a Cobalt(II) complex with a tetradentate ligand, N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine, can effectively catalyze the [3+2] cycloaddition of sodium azide to organonitriles under mild, homogeneous conditions. nih.gov Mechanistic studies indicate the formation of an intermediate cobalt(II) diazido complex, which has been isolated and shown to possess catalytic activity itself. nih.gov This represents a significant advancement, as it was the first reported use of cobalt complexes for this transformation in a homogeneous system, with near-quantitative yields for many substrates. nih.gov
The development of such catalytic systems is crucial for creating complex and novel tetrazole scaffolds, including those that are part of pseudo-natural products. nih.gov The single-step formation of complex fused scaffolds can be achieved through these cycloaddition reactions, yielding products with high diastereoselectivity. nih.govresearchgate.net
Table 1: Catalytic System for [3+2] Cycloaddition
| Catalyst | Reactants | Conditions | Outcome | Reference |
|---|
Heterocyclization Reactions with Primary Amines and Orthoformates
An alternative and powerful strategy for the synthesis of 1-substituted 1H-tetrazoles is the one-pot heterocyclization of primary amines, orthoesters (such as triethyl orthoformate), and an azide source, typically sodium azide. tandfonline.commdpi.com This method is advantageous as it utilizes readily available and inexpensive primary amines and orthoesters. mdpi.com The reaction has a broad scope and can be applied to introduce the 1-substituted 1H-tetrazole moiety into polyfunctional molecules, with reports of good to excellent yields. mdpi.com
The reaction mechanism is believed to proceed through the initial condensation of the primary amine with the triethyl orthoformate. semanticscholar.org This condensation forms an intermediate, either an imino ether or an amidine. semanticscholar.org This intermediate then undergoes an addition-elimination reaction with the azide, leading to a species that subsequently cyclizes to form the stable 1-substituted tetrazole ring. semanticscholar.org
Various catalysts have been employed to promote this transformation. While acetic acid is commonly used, other catalysts such as ytterbium(III) triflate, ionic liquids, and iron(III) chloride have also been reported. tandfonline.comsemanticscholar.org Recent advancements include the use of zinc sulfide (B99878) (ZnS) nanoparticles as a recyclable, heterogeneous catalyst under microwave irradiation and solvent-free conditions, highlighting a greener approach to this synthesis. tandfonline.com
Table 2: Conditions for Heterocyclization of Primary Amines
| Amine Type | Reagents | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|---|
| Symmetric Dianilines | Trimethyl orthoformate, Sodium Azide | Acetic Acid | 30-91% | mdpi.com |
| Aliphatic and Aromatic Amines | Triethyl orthoformate, Sodium Azide | Acetic Acid (80-100 °C) | >70% | semanticscholar.org |
Synthesis of Hybrid Tetrazole Systems (e.g., Thiazole, Thiophene (B33073), Thiadiazole)
Molecular hybridization, which involves combining the tetrazole moiety with other heterocyclic systems, is a key strategy for developing novel compounds. researchgate.netbohrium.comnih.gov The synthesis of tetrazole-based hybrids linked to rings such as thiazole, thiophene, and thiadiazole has been accomplished through various chemical reactions. researchgate.netnih.gov These hybrid structures are of significant interest as they can integrate the distinct chemical and pharmacological properties of each heterocyclic component. researchgate.netbohrium.com
For example, a synthetic route to produce thiophene-1,3,4-thiadiazole and thiophene-1,3-thiazole hybrids starts with a thiophene aldehyde. The aldehyde is reacted with thiosemicarbazide (B42300) to form a thiosemicarbazone intermediate. This intermediate can then be cyclized to form the desired hybrid system. The 1,3,4-thiadiazole (B1197879) ring can be formed by reacting the intermediate with ferric chloride, while the 1,3-thiazole ring can be obtained through reaction with a bromoacetophenone. The resulting hybrid molecules have been characterized by spectroscopic methods and are explored for various applications. researchgate.net
Table 3: Examples of Hybrid Tetrazole Synthesis
| Hybrid System | Key Reactants | Synthetic Strategy | Reference |
|---|---|---|---|
| Tetrazole-Thiazole | Tetrazole precursor, Thiazole precursor | Various coupling/cyclization reactions | researchgate.netnih.gov |
| Tetrazole-Thiophene | Tetrazole precursor, Thiophene precursor | Various coupling/cyclization reactions | researchgate.netnih.gov |
| Tetrazole-Thiadiazole | Tetrazole precursor, Thiadiazole precursor | Various coupling/cyclization reactions | researchgate.netnih.gov |
| Thiophene-1,3,4-Thiadiazole | Thiophene aldehyde, Thiosemicarbazide, FeCl3 | Condensation followed by oxidative cyclization |
Functionalized Tetrazoles as Latent Active Esters in Amide Bond Synthesis
A novel application of functionalized tetrazoles is their use as "latent active esters" (LAEs) in the synthesis of amide bonds. strath.ac.uknih.gov Specifically, N-aryl substituted tetrazoles that bear an ortho-nitro substituent, such as N-2,4-dinitrophenyltetrazoles, have been developed for this purpose. researchgate.netnih.gov This methodology provides a significant advantage by generating a highly reactive acylating agent without the need for external coupling reagents. nih.govacs.org
The process involves an activation step, typically thermal, where the N-aryl tetrazole undergoes a rearrangement. strath.ac.uknih.gov For instance, stirring N-2,4-dinitrophenyltetrazole in toluene (B28343) at 110 °C results in its conversion to a 1-hydroxybenzotriazole (B26582) (HOBt)-type active ester intermediate. researchgate.netnih.govacs.org This active ester can then be trapped by an amine to form the desired amide bond with high efficiency. nih.gov The methodology has proven to be widely applicable to a range of amine substrates, affording amides in yields that can be quantitative. strath.ac.ukresearchgate.net Its versatility has been demonstrated in the synthesis of various pharmaceutical agents and in the N-acylation of resin-bound peptides. researchgate.netacs.org
Table 4: Amide Bond Synthesis Using Tetrazole Latent Active Esters
| N-Aryl Tetrazole | Amine | Conditions | Amide Product Yield | Reference |
|---|---|---|---|---|
| N-2,4-dinitrophenyltetrazole | Benzylamine | 1. Toluene, 110°C, 2h; 2. Amine addition | 76-80% | researchgate.netnih.govacs.org |
| N-2,4-dinitrophenyltetrazole | Piperidine | Thermolysis/Amidation | 94% | researchgate.net |
| N-2,4-dinitrophenyltetrazole | Morpholine | Thermolysis/Amidation | 76% | researchgate.net |
Advanced Spectroscopic and Computational Characterization of 1h Tetrazole 1 Acetic Acid, Ethyl Ester and Its Analogues
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are fundamental tools for elucidating the structure of novel compounds. By analyzing the interaction of molecules with electromagnetic radiation, it is possible to determine connectivity, identify functional groups, and confirm molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules in solution. It provides information about the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C (carbon-13).
For 1H-Tetrazole-1-acetic acid, ethyl ester , the expected ¹H NMR spectrum would feature distinct signals corresponding to the different types of protons in the molecule. Based on the analysis of analogous compounds, the anticipated chemical shifts (δ) are:
A triplet signal for the methyl protons (CH₃) of the ethyl group, typically found in the upfield region around 1.2-1.4 ppm.
A quartet signal for the methylene (B1212753) protons (CH₂) of the ethyl group, adjacent to the oxygen atom, expected around 4.2-4.4 ppm.
A singlet for the methylene protons (CH₂) of the acetic acid moiety, positioned between the tetrazole ring and the carbonyl group, likely appearing around 5.4-5.6 ppm.
A downfield singlet for the proton on the tetrazole ring (C5-H), which is characteristic for this heterocycle and is expected around 9.2-9.5 ppm.
The ¹³C NMR spectrum provides information on the carbon framework. For this compound, the key resonances would be:
The methyl carbon of the ethyl group.
The methylene carbon of the ethyl group.
The methylene carbon of the acetic acid group.
The carbonyl carbon of the ester group, which would appear significantly downfield.
The carbon atom of the tetrazole ring.
Spectroscopic data from various substituted tetrazole analogues support these assignments. For instance, studies on 5-substituted-1H-tetrazoles show characteristic proton and carbon signals that are influenced by the nature of the substituent. rsc.orgacgpubs.org Similarly, ¹H NMR data for ethyl 4-(1H-tetrazol-1-yl)benzoate, an aromatic analogue, has been reported and used for its structural confirmation. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Ethyl -CH₃ | ~1.3 (triplet) | ~14 |
| Ethyl -CH₂-O- | ~4.3 (quartet) | ~62 |
| Acetate (B1210297) -CH₂- | ~5.5 (singlet) | ~50 |
| Ester C=O | - | ~168 |
| Tetrazole C-H | ~9.3 (singlet) | ~145 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of This compound is expected to show several characteristic absorption bands:
C=O Stretch: A strong, sharp absorption band between 1735 and 1750 cm⁻¹, characteristic of the carbonyl group in an ester.
C-O Stretch: A strong band in the region of 1250-1000 cm⁻¹, corresponding to the C-O single bond stretching of the ester group.
C-H Stretch: Absorptions around 2900-3000 cm⁻¹ due to the stretching vibrations of the aliphatic C-H bonds in the ethyl and acetate groups.
Tetrazole Ring Vibrations: The tetrazole ring itself gives rise to a series of characteristic bands. These include C=N stretching vibrations typically found in the 1640-1560 cm⁻¹ region and ring stretching/breathing modes between 1100-900 cm⁻¹. researchgate.netpnrjournal.com N=N stretching vibrations can also be observed. pnrjournal.com
Data from related tetrazole compounds, such as 5-phenyl-1H-tetrazole and various 1-substituted tetrazoles, confirm the presence of characteristic absorptions for the tetrazole moiety, including N-H, C=N, and C-N bonds. nih.govgrowingscience.com The combination of these with the distinct ester peaks allows for unambiguous functional group identification.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (aliphatic) | Stretch | 2900-3000 | Medium |
| C=O (ester) | Stretch | 1735-1750 | Strong |
| C=N (tetrazole ring) | Stretch | 1640-1560 | Medium |
| C-O (ester) | Stretch | 1250-1000 | Strong |
| Tetrazole Ring | Skeletal | 1100-900 | Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
The molecular formula of This compound is C₅H₈N₄O₂, giving it a molecular weight of 156.14 g/mol . sigmaaldrich.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 156.
The fragmentation of this molecule is expected to follow pathways characteristic of both esters and tetrazoles:
Loss of the Ethoxy Group: Cleavage of the C-O bond can lead to the loss of the ethoxy radical (•OCH₂CH₃), resulting in a prominent acylium ion at m/z = 111 ([M - 45]⁺).
Loss of an Alkene (McLafferty Rearrangement): If sterically possible, a rearrangement could lead to the loss of ethylene (B1197577) (C₂H₄), producing a fragment ion at m/z = 128.
Tetrazole Ring Fragmentation: The tetrazole ring is known to be susceptible to fragmentation. A common pathway is the elimination of a molecule of nitrogen (N₂), which would lead to a fragment at m/z = 128 ([M - 28]⁺). nih.gov
Other Fragmentations: Other likely fragments include the loss of the entire ethyl acetate side chain, leading to a tetrazole fragment, or cleavage at the N-CH₂ bond.
Analysis of related 1,5-disubstituted tetrazoles shows that primary fragmentation often involves the extrusion of N₂, N₃, or CHN₂. nih.gov For esters like ethyl acetate, characteristic fragments corresponding to [CH₃CO]⁺ (m/z = 43) and [M - OCH₂CH₃]⁺ are typically observed. libretexts.orgdocbrown.info The spectrum of the title compound would likely be a composite of these patterns.
X-ray Crystallography for Solid-State Structure and Stereochemical Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate data on bond lengths, bond angles, and intermolecular interactions.
Table 3: Crystallographic Data for the Analogue 2-(1H-Tetrazol-1-yl)acetic acid monohydrate nih.gov
| Parameter | Value |
| Formula | C₃H₄N₄O₂·H₂O |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 12.618(3) |
| b (Å) | 5.1871(10) |
| c (Å) | 9.874(2) |
| V (ų) | 646.2(2) |
| Z | 4 |
Theoretical and Computational Chemistry Studies
Theoretical and computational methods, particularly quantum chemical calculations, serve as powerful complements to experimental techniques. They provide insights into electronic structure, molecular properties, and reaction mechanisms that can be difficult to probe experimentally.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Properties
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations can be used to predict optimized molecular geometries, vibrational frequencies (for comparison with IR spectra), NMR chemical shifts, and various electronic properties like HOMO-LUMO energy gaps, dipole moments, and electrostatic potential maps.
For This compound , DFT calculations would be employed to:
Optimize Geometry: Determine the most stable three-dimensional conformation of the molecule, including the orientation of the ethyl acetate substituent relative to the tetrazole ring.
Calculate Spectroscopic Properties: Predict ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies, which aids in the assignment of experimental spectra. pnrjournal.com
Analyze Electronic Structure: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and electronic excitation properties.
Map Electrostatic Potential: This analysis reveals the electron-rich and electron-poor regions of the molecule, indicating sites susceptible to electrophilic or nucleophilic attack. For tetrazoles, the nitrogen atoms are typically electron-rich regions.
Numerous studies have successfully applied DFT to understand the properties of tetrazole analogues. researchgate.netresearchgate.net These calculations have been used to investigate tautomeric stability, substituent effects on the tetrazole ring, and to rationalize the reactivity and biological activity of these compounds. nih.goviosrjournals.org For instance, DFT has been used to study the reaction mechanism of esterification, providing insights into energy barriers and transition states. nih.gov Such studies provide a robust theoretical framework for understanding the fundamental chemical nature of this compound.
Conformational Analysis and Tautomeric Equilibrium Investigations
The structural flexibility and tautomeric potential of tetrazole derivatives are critical determinants of their chemical reactivity and biological activity. For this compound and its analogues, computational and spectroscopic studies have provided significant insights into their conformational landscapes and the equilibrium between different tautomeric forms.
Investigations into tetrazole-containing compounds, such as (tetrazol-5-yl)-acetic acid, a close analogue of the title compound, reveal a complex conformational landscape. researchgate.net Theoretical calculations, specifically at the MP2/6-311++G(d,p) level, have been used to map out two-dimensional potential energy surfaces (PESs) for both the 1H- and 2H-tautomers. researchgate.net For the 1H-tautomer of (tetrazol-5-yl)-acetic acid, four distinct minima on the PES were identified, while the 2H-tautomer exhibited six. researchgate.net The relative energies of these conformers are crucial for understanding their population at equilibrium. For instance, only a few of these conformers lie within a low energy range (0-8 kJ mol⁻¹) and are thus significantly populated at ambient temperatures. researchgate.net Conformational changes primarily arise from the rotation around the single bonds within the acetic acid side chain. Barriers to these rotations determine which conformers are stable enough to be observed experimentally. For many conformers, low interconversion barriers lead to their collapse into the most stable forms, especially during experimental procedures like matrix isolation. researchgate.net
Tautomerism is a fundamental characteristic of the tetrazole ring system, which can exist in 1H and 2H forms. researchgate.net The position of the annular hydrogen atom significantly influences the molecule's electronic distribution and properties. In the gas phase, the 2H-tautomer of the parent tetrazole is generally more stable, whereas the 1H-form is favored in the solid state and in polar solvents. researchgate.net The energy barrier for tautomerization in the gas phase is substantial, often exceeding 200 kJ mol⁻¹, which prevents spontaneous equilibrium. researchgate.net Consequently, the observed tautomeric ratio in the gas phase after sublimation may not reflect a true thermodynamic equilibrium but rather a kinetically controlled outcome influenced by the sublimation process itself. researchgate.net For (tetrazol-5-yl)-acetic acid, both 1H- and 2H-tautomers have been observed in comparable amounts after sublimation, even though the 1H-tautomer is the exclusive form in the crystalline state. researchgate.net This highlights the dynamic nature of the tautomerization process for these molecules.
| Tautomer | Conformer | Relative Energy (kJ mol⁻¹) | Key Dihedral Angles |
|---|---|---|---|
| 1H-TAA | 1ccc | 0.00 | O=C-O-H: cis |
| 1H-TAA | 1tcc | ~5 | O=C-O-H: cis |
| 1H-TAA | 1cct | >12 | O=C-O-H: trans |
| 2H-TAA | 2pcc | 0.00 | O=C-O-H: cis |
| 2H-TAA | 2tcc | ~6 | O=C-O-H: cis |
| 2H-TAA | 2pct | >15 | O=C-O-H: trans |
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to a specific protein target. ajchem-a.com For tetrazole derivatives, docking simulations have been instrumental in elucidating their potential as therapeutic agents by identifying key interactions within the active sites of various receptors.
Although the exact binding mode of many tetrazole-containing drugs is not fully understood, the Protein Data Bank (PDB) contains numerous co-crystal structures that provide a basis for these computational studies. nih.gov Docking studies on various 5-substituted 1H-tetrazoles reveal their ability to form significant interactions with protein receptors. For example, simulations targeting the CSNK2A1 receptor with dimethoxyphenyl-substituted tetrazoles have shown strong binding energies, with the lowest being -6.8687 kcal/mol, indicating a high potential for inhibitory activity. nih.govresearchgate.net Similarly, a series of novel tetrazole derivatives designed as potential DNA gyrase inhibitors showed promising results, with one compound exhibiting a binding affinity of -6.685 kcal/mol. uobaghdad.edu.iq
| Compound Analogue | Protein Target | Binding Affinity (kcal/mol) | Observed Interactions |
|---|---|---|---|
| 3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile | CSNK2A1 | -6.8687 | Hydrogen Bonding nih.govresearchgate.net |
| Substituted Phenyl Tetrazole Derivative (T8) | DNA Gyrase | -6.685 | Hydrogen Bonding uobaghdad.edu.iq |
| Substituted Phenyl Tetrazole Derivative (T6) | DNA Gyrase | -6.727 | H-pi interactions uobaghdad.edu.iq |
| 2-(2-(5-phenyl-1H-tetrazol-1-yl) ethyl)-1,2-thiazetidine 1,1-dioxide (CC2) | spRlmCD (PDB: 5ZQ0) | -8.1 to -9.0 | Hydrogen Bonding, π-sulfur, π-π stacking, π-alkyl ajchem-a.com |
| 2-(2-(5-phenyl-1H-tetrazol-1-yl) ethyl)-1,2-thiazetidine 1,1-dioxide (CC4) | spRlmCD (PDB: 5ZQ0) | -8.1 to -9.0 | Hydrogen Bonding, π-sulfur, π-π stacking, π-alkyl ajchem-a.com |
Applications in Medicinal Chemistry Research
1H-Tetrazole-1-acetic acid, Ethyl Ester as a Bioisosteric Replacement
Bioisosterism, the strategy of replacing a functional group within a molecule with another group that retains similar chemical and physical properties, is a cornerstone of drug design. The tetrazole ring, the core of this compound, is a well-established bioisostere for carboxylic acids and amides, offering advantages in terms of potency, metabolic stability, and pharmacokinetics.
The 1H-tetrazole ring is widely recognized as a non-classical bioisostere of the carboxylic acid group. This is attributed to their comparable acidity and the spatial distribution of their negative charge at physiological pH. The tetrazole moiety can also mimic the cis-amide bond, a conformationally restricted peptide linkage, which can be beneficial for maintaining the bioactive conformation of a drug molecule.
The similarity in key physicochemical properties between the tetrazole and carboxylic acid functionalities is a critical factor in its successful application as a bioisostere. The pKa of a 5-substituted 1H-tetrazole is in the range of 4.5-4.9, which is very close to that of a typical carboxylic acid (pKa ≈ 4.2-4.5). This comparable acidity allows the tetrazole group to engage in similar ionic interactions with biological targets as a carboxylate group would. Furthermore, the delocalized planar system of the tetrazole ring is spatially similar to the carboxylate group, allowing it to fit into the same binding pockets.
| Property | 5-Substituted 1H-Tetrazole | Carboxylic Acid |
|---|---|---|
| pKa | ~4.5 - 4.9 | ~4.2 - 4.5 |
| Geometry | Planar, delocalized system | Planar, delocalized system (carboxylate) |
| Hydrogen Bonding | Acceptor and Donor (NH) | Acceptor and Donor (OH) |
A significant advantage of using the tetrazole moiety as a bioisosteric replacement for a carboxylic acid is the enhancement of the pharmacokinetic profile of a drug. Tetrazole-containing compounds often exhibit increased metabolic stability. The tetrazole ring is generally more resistant to metabolic degradation pathways, such as β-oxidation or conjugation reactions, that readily occur with carboxylic acids. This increased stability can lead to a longer half-life and improved bioavailability of the drug.
Synthetic Intermediate in Drug Discovery and Development
Beyond its role as a bioisostere, this compound and its corresponding acid are crucial building blocks in the synthesis of various pharmaceuticals. The tetrazole ring and the acetic acid side chain provide reactive sites for further chemical modifications, allowing for the construction of complex bioactive molecules.
While not always a direct starting material in all reported syntheses, the tetrazole moiety is the cornerstone of the sartans, a class of angiotensin II receptor antagonists used to treat hypertension. In the development of Losartan, the bioisosteric replacement of a carboxylic acid with a tetrazole ring was a pivotal discovery that led to a significant increase in potency. Various synthetic routes to Losartan involve the construction of the tetrazole ring on the biphenyl (B1667301) scaffold at a late stage, for example, by the reaction of a nitrile with an azide (B81097). Although some synthetic pathways for Losartan start with 5-phenyltetrazole, the fundamental importance of the tetrazole functional group, which can be derived from intermediates like 1H-tetrazole-1-acetic acid derivatives, is evident.
1H-Tetrazole-1-acetic acid is a key intermediate in the synthesis of several β-lactam antibiotics, including the first-generation cephalosporin (B10832234), Cefazolin. chemicalbook.comgoogle.com The 1H-tetrazole-1-acetyl group is introduced as a side chain at the 7-amino position of the 7-aminocephalosporanic acid (7-ACA) core. This side chain is crucial for the antibacterial activity of Cefazolin. The synthesis involves the activation of 1H-tetrazole-1-acetic acid, followed by its coupling with the 7-ACA nucleus. Similarly, this and related tetrazole derivatives are used in the synthesis of other cephalosporins and penicillins, where the tetrazole-containing side chain modulates the antibacterial spectrum and pharmacokinetic properties of the resulting antibiotic. google.comnih.gov
| Antibiotic Class | Specific Example | Role of 1H-Tetrazole-1-acetic acid |
|---|---|---|
| Cephalosporins | Cefazolin | Precursor for the N-acyl side chain at the C-7 position. chemicalbook.comgoogle.com |
| Penicillins | Various derivatives | Used to introduce the tetrazoleacetamido group at the 6-position. google.com |
The versatility of this compound extends to the synthesis of a diverse range of other bioactive heterocyclic compounds. The tetrazole ring system is a feature in compounds with anti-inflammatory, analgesic, anticancer, and anticonvulsant activities. The ester and the acidic proton on the tetrazole ring can be manipulated to create more complex molecular architectures. For example, the nitrogen atoms of the tetrazole ring can participate in nucleophilic substitution reactions, and the carboxylic acid group (after hydrolysis of the ester) can be converted to amides or other functional groups, making it a valuable starting material for combinatorial chemistry and the generation of compound libraries for drug screening.
Enzyme Modulation and Receptor Binding Studies
The distinct chemical properties of this compound, make it a candidate for influencing biological processes through the modulation of enzyme activity and binding to cellular receptors. The tetrazole ring, a key component of its structure, is a well-established bioisostere of the carboxylic acid group, meaning it can mimic the biological activity of a carboxylate while potentially offering improved metabolic stability and pharmacokinetic properties. This characteristic is a cornerstone of its utility in medicinal chemistry.
Investigations into Enzyme Inhibition (e.g., Glutaminyl Cyclase)
Research has pointed towards the potential of tetrazole derivatives to act as enzyme inhibitors. One notable area of investigation is the effect of ethyl 1H-tetrazole-5-acetate, a related isomer, on the activity of human glutaminyl cyclase (QC). QC is an enzyme implicated in the pathogenesis of neurodegenerative conditions such as Alzheimer's disease. The inhibition of this enzyme is a promising therapeutic strategy.
While comprehensive quantitative data on the direct inhibition of glutaminyl cyclase by this compound is not extensively detailed in publicly accessible literature, the study of similar heterocyclic compounds provides a basis for its potential activity. For instance, a seminal study by Schilling et al. (2003) identified human glutaminyl cyclase as a metalloenzyme and demonstrated its potent inhibition by various imidazole (B134444) derivatives and other heterocyclic chelators. This research has paved the way for exploring other nitrogen-containing heterocycles, like tetrazoles, as potential QC inhibitors. The inhibitory mechanism of these compounds often involves interaction with the zinc ion in the active site of the enzyme.
Table 1: Investigational Data on Enzyme Inhibition by Related Tetrazole Analogs
| Compound/Analog | Target Enzyme | Reported Activity/Finding | Reference |
| Ethyl 1H-tetrazole-5-acetate | Human Glutaminyl Cyclase (QC) | Its effect on the activity of recombinant human QC has been reported. | Sigma-Aldrich Product Information |
| Imidazole Derivatives | Human Glutaminyl Cyclase (QC) | Identified as potent, competitive inhibitors. | Schilling et al., 2003 |
Exploration of Binding Mechanisms with Biological Receptors
The interaction of small molecules with biological receptors is a fundamental aspect of drug action. The tetrazole ring within this compound is capable of participating in various non-covalent interactions, including hydrogen bonding and electrostatic interactions, which are crucial for receptor binding.
While specific molecular docking and binding studies for this compound with a wide range of biological receptors are not extensively documented in the public domain, the binding characteristics of other tetrazole-containing molecules have been explored. For example, molecular docking studies of various 5-substituted 1H-tetrazole derivatives have been conducted to investigate their binding to receptors such as the CSNK2A1 enzyme. These studies often reveal that the nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, interacting with key amino acid residues in the receptor's binding pocket.
For instance, in a study on 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles as microtubule destabilizers, molecular docking revealed that the nitrogen atoms of the 1H-tetrazole ring formed hydrogen bonds with amino acid residues Asnβ258 and Lysβ352 in the colchicine-binding site of tubulin. This highlights the significant role of the tetrazole moiety in anchoring the ligand within the binding site. Although this is a different molecule, it provides a plausible model for how the tetrazole ring of this compound could interact with biological targets.
Table 2: Potential Binding Interactions of the Tetrazole Moiety with Biological Receptors
| Interaction Type | Potential Interacting Residues in a Receptor | Significance in Binding |
| Hydrogen Bonding | Amino acids with donor groups (e.g., Asn, Gln, Lys, Arg) | Anchoring the molecule within the binding site. |
| Electrostatic Interactions | Positively charged amino acid residues (e.g., Lys, Arg) | Stabilization of the ligand-receptor complex. |
| Metal Coordination | Metal ions in metalloenzyme active sites (e.g., Zn2+) | Potential for enzyme inhibition. |
Note: This table represents potential interactions based on the known chemical properties of the tetrazole ring and findings from studies on other tetrazole-containing compounds, as specific binding studies for this compound are limited.
Applications in Materials Science Research
Development of Energetic Materials
The quest for new energetic materials with high performance and improved safety characteristics has led researchers to explore nitrogen-rich heterocyclic compounds, with tetrazoles being a prominent class. These compounds are often used in high-performance solid fuels for rockets and as environmentally friendly gas generators due to the large volume of nitrogen gas produced upon decomposition. researchgate.net
Precursors for High-Energy Compounds
1H-Tetrazole-1-acetic acid, ethyl ester serves as a foundational precursor for more complex energetic molecules. The ethyl ester group can be readily hydrolyzed to form 1H-Tetrazole-1-acetic acid (Htza). google.com This carboxylic acid derivative is then used to synthesize energetic coordination compounds by reacting it with various metal salts.
For instance, energetic coordination compounds such as {[Bi(tza)(C2O4)(H2O)]·H2O}n and [Fe3O(tza)6(H2O)3]NO3 have been synthesized from Htza. rsc.org These materials are thermally stable and insensitive to impact and friction, making them promising for energetic applications. rsc.org The synthesis pathway from the ethyl ester to the final energetic coordination compound highlights its role as a key intermediate.
Table 1: Energetic Coordination Compounds Derived from 1H-Tetrazole-1-acetic acid
| Precursor | Resulting Energetic Compound | Metal Ion | Key Finding |
|---|---|---|---|
| 1H-Tetrazole-1-acetic acid (from ester) | {[Bi(tza)(C2O4)(H2O)]·H2O}n | Bismuth (Bi) | Thermally stable energetic compound. rsc.org |
| 1H-Tetrazole-1-acetic acid (from ester) | [Fe3O(tza)6(H2O)3]NO3 | Iron (Fe) | Thermally stable and exhibits catalytic activity for ammonium (B1175870) perchlorate (B79767) decomposition. rsc.org |
Components in Propellant and Gas Generator Formulations
Compounds derived from 1H-Tetrazole-1-acetic acid are valuable in propellant formulations, particularly as catalysts for the thermal decomposition of other energetic materials. Ammonium perchlorate (AP) is a common oxidizer in solid propellants, and its decomposition rate is a critical factor in performance.
Research has shown that energetic coordination compounds synthesized from 1H-Tetrazole-1-acetic acid, such as those involving bismuth and iron, exhibit excellent catalytic activity for the thermal decomposition of AP. rsc.org Furthermore, a synergistic catalytic effect was observed when these compounds were mixed, suggesting their potential use as catalysts in AP-based solid propellants. rsc.org This catalytic function is crucial for controlling the burn rate and enhancing the efficiency of propellant formulations.
Functional Materials Development
The ability of the tetrazole ring and the carboxylate group (derived from the ester) to coordinate with metal ions in various modes makes this compound a powerful ligand for creating functional materials like coordination polymers and metal-organic frameworks (MOFs).
Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)
1H-Tetrazole-1-acetic acid (Htza), obtained from the saponification of its ethyl ester, has been extensively used to construct a wide array of coordination polymers with diverse structures and properties. google.com The ligand can coordinate to metal centers through both the nitrogen atoms of the tetrazole ring and the oxygen atoms of the carboxylate group, leading to the formation of one-, two-, or three-dimensional frameworks. researchgate.net
Notable examples include:
Lanthanide Polymers : A series of coordination polymers with lanthanide ions (La, Pr, Nd, Sm) have been synthesized using Htza. In these structures, the ligand coordinates to the metal cations through the carboxylate group in various modes, creating complex network structures. researchgate.net
Copper Polymers : Reaction of Htza with copper salts has yielded 3D porous coordination polymers. In one instance, a framework with an lvt-type topology was formed, demonstrating the ligand's capacity to create microporous materials.
Barium MOFs : While not using the 1-acetic acid isomer specifically, related tetrazole-based acetic acids have been used to prepare MOFs with barium ions, resulting in novel topologies and extensive hydrogen-bonded networks within the framework channels. rsc.org
Table 2: Selected Coordination Polymers and MOFs from 1H-Tetrazole-1-acetic acid Ligand
| Metal Ion(s) | Compound Formula/Name | Dimensionality | Structural Feature |
|---|---|---|---|
| Lanthanides (La, Pr, Nd, Sm) | {[Ln(tza)3(H2O)2]·mH2O}n | Varies | Ligand coordinates via carboxylate group in multiple modes. researchgate.net |
| Copper (Cu) | {[Cu2(tza)4]·ClO4·4H2O} | 3D | Microporous framework with lvt-type topology. |
| Lead (Pb) | [Pb(tza)2]n | Not specified | Synthesized under hydrothermal conditions. researchgate.net |
| Silver (Ag) | [Ag2(tza)(NO3)]n | 3D | Framework with ligand-unsupported Ag-Ag bonds and 1D channels. researchgate.net |
Applications in Advanced Chemical Systems
The functional materials developed from this compound and its derivatives exhibit a range of properties that make them suitable for advanced chemical applications, including gas adsorption, separation, and luminescence.
Gas Adsorption and Separation : The porous nature of MOFs synthesized from tetrazole-based ligands allows them to be used for gas storage and separation. A copper-based MOF, [CuL], demonstrated good capability for gas sorption of N2, H2, O2, and CO2. nih.gov It showed high selectivity for O2 over H2 and, notably, a high adsorption quantity for CO2 at room temperature and atmospheric pressure, indicating potential applications in gas separation and purification processes. nih.gov The strong interaction between CO2 and the tetrazole groups contributes to this selectivity. nih.gov
Luminescence : Many coordination polymers built with tetrazole-based ligands exhibit photoluminescent properties. Lanthanide polymers derived from Htza show strong characteristic emissions, with Sm(III), Eu(III), Tb(III), and Dy(III) complexes emitting in the visible region and Yb(III) emitting in the near-infrared (NIR) region. researchgate.net A zinc-based coordination polymer also showed photoluminescent properties with an emission peak at 467 nm. acs.org These luminescent properties make them candidates for use in sensors, optical devices, and bio-imaging.
Proton Conductivity : MOFs containing tetrazole-based acetic acids have been shown to exhibit high proton conductivity. rsc.org A barium-based MOF demonstrated a proton conductivity of 4.47 × 10−3 S cm−1 at 85 °C and 98% relative humidity, attributed to extensive hydrogen-bonded networks of water molecules within its 1D channels. rsc.org This property is highly relevant for applications in proton-exchange membrane fuel cells.
Applications in Biological Research Non Clinical Focus
Design and Synthesis of Biologically Active Derivatives
The tetrazole nucleus is a key pharmacophore that is metabolically stable and enhances the lipophilicity of drug candidates, potentially improving their passage through biological membranes. ekb.eguobaghdad.edu.iq Researchers utilize 1H-Tetrazole-1-acetic acid, ethyl ester and its corresponding acid or hydrazide derivatives to construct more complex molecules aimed at various therapeutic targets.
Antimicrobial Activity (Antibacterial and Antifungal Investigations)
Derivatives synthesized from tetrazole scaffolds have demonstrated significant antimicrobial properties. The tetrazole ring is a component of several clinically used antibiotics, and ongoing research seeks to develop new agents to combat drug-resistant pathogens. researchgate.netnih.gov
Researchers have synthesized various series of tetrazole derivatives and tested them against a panel of Gram-positive and Gram-negative bacteria as well as fungal strains. For instance, a series of 5-thio-substituted tetrazole derivatives showed moderate activity against tested organisms. nih.gov Another study reported the synthesis of (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitrile derivatives which exhibited excellent interaction with various microbes, with some compounds showing pronounced efficacy against fungal strains compared to the standard drug Fluconazole. nih.gov Similarly, novel imide-tetrazole hybrids have been developed, with some compounds showing Minimum Inhibitory Concentration (MIC) values as low as 0.8–3.2 μg/mL against both standard and clinical bacterial strains, in some cases exceeding the activity of Ciprofloxacin. nih.gov
The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. nih.govajchem-a.com
| Derivative Class | Organism(s) | Activity/MIC | Reference(s) |
| Imide-tetrazole hybrids | Staphylococcus aureus, Staphylococcus epidermidis (clinical strains) | 0.8 µg/mL | nih.gov |
| (E)-1-aryl-2-(1H-tetrazol-5-yl)acrylonitriles | Various fungal strains | Excellent activity compared to Fluconazole | nih.gov |
| 1-[(tetrazol-5-yl)methyl]indole derivatives | Escherichia coli, Bacillus subtilis, Streptococcus lactis | Strong activity | nih.gov |
| N-substituted alkylbenzimidazole-tetrazoles | Staphylococcus aureus, Escherichia coli | Good activity | pnrjournal.com |
| 5-substituted 1H-tetrazoles | Klebsiella pneumoniae, Staphylococcus aureus | MICs as low as 1.56 mg/mL and 6.25 mg/mL respectively | nih.gov |
Anticancer Activity Research (In Vitro Studies and DNA Binding)
The tetrazole moiety is a prominent pharmacophore in the design of novel anticancer agents due to its metabolic stability and ability to participate in various biological interactions. nih.govresearchgate.net Derivatives of 1H-tetrazole-1-acetic acid have been investigated for their potential to inhibit cancer cell proliferation and induce apoptosis.
In vitro studies have demonstrated the cytotoxic effects of various tetrazole derivatives against a range of human cancer cell lines. For example, a series of tetrazole-linked benzochromene derivatives was synthesized and evaluated for antitumor activity. nih.gov Several of these compounds exhibited significant cytotoxicity against MCF-7 (breast), Caco-2 (colorectal), HeLa (cervical), and SKBR-3 (breast) cancer cell lines, with IC50 values in the micromolar range, comparable to the standard drug 5-Fluorouracil. nih.gov Another study on pyrazolyl tetrazole acetic acids found that a compound with a para-chloro substitution on the phenyl ring showed significant in vitro and in vivo anticancer potency. excli.de
The mechanism of anticancer action for some tetrazole derivatives may involve intercalation into DNA, forming a complex that can disrupt DNA replication and other cellular processes. rsc.org Copper(II) complexes incorporating 1H-tetrazole-5-acetic acid have also been synthesized and shown to possess cytotoxic activity against cancer cell lines like HepG-2 and MCF-7, with DNA binding being a potential mode of action. rsc.org
| Derivative/Compound | Cell Line(s) | Activity (IC50) | Reference(s) |
| Tetrazole linked benzochromenes (3d, 3e, 3f) | MCF-7, Caco-2, HeLa, SKBR-3 | 15-33 µM | nih.gov |
| Pyrazolyl tetrazole acetic acid (5c) | HT-29 (colon), PC-3 (prostate) | 6.43 µM, 9.83 µM | excli.de |
| 3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile (4c) | A431 (epidermoid carcinoma) | Potent activity | nih.govresearchgate.net |
| Copper(II) complexes with 1H-tetrazole-5-acetic acid | HepG-2 (liver), MCF-7 (breast) | Cytotoxic activity observed | rsc.org |
Exploration of Other Pharmacological Activities
The structural versatility of tetrazole derivatives allows for their application in exploring a multitude of other pharmacological effects. researchgate.netnih.gov
Antihypertensive Activity: The tetrazole ring is a key structural feature in several angiotensin II receptor blockers (ARBs) used to treat hypertension, such as Losartan and Valsartan. This is because the acidic nature of the tetrazole ring serves as a bioisosteric replacement for a carboxylic acid group, which is crucial for receptor binding. Research continues into novel tetrazole-containing compounds as potential antihypertensive agents.
Anti-inflammatory and Analgesic Activity: Various tetrazole derivatives have been synthesized and screened for anti-inflammatory and analgesic properties. nih.govymerdigital.com For example, a series of novel synthesized tetrazole derivatives was evaluated for in vivo analgesic activity using the tail-flick method, with all tested compounds showing promising analgesic potential. ymerdigital.com In other studies, tetrazole derivatives have shown the ability to reduce xylene-induced ear edema and acetic acid-induced writhing, indicating both anti-inflammatory and antinociceptive effects. semanticscholar.org
Anticonvulsant Activity: The tetrazole scaffold has been incorporated into molecules designed as potential anticonvulsant agents. nih.gov A study on a series of 5-(o-tolyl)-1H-tetrazole derivatives identified a compound with significant activity against maximal electroshock (MES)-induced seizures in mice and a high protective index, suggesting its potential as a lead for developing new anticonvulsants. nih.gov Other research has also confirmed the potential of tetrazole derivatives in chemically induced seizure models. semanticscholar.orgmdpi.com
Antioxidant Properties of Derivatives
Certain tetrazole derivatives have been investigated for their ability to act as antioxidants. Antioxidants can neutralize harmful free radicals, which are implicated in a variety of diseases. The antioxidant potential of synthesized tetrazole compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. ugm.ac.idresearchgate.net
In one study, a series of tetrazole derivatives was synthesized, and their antioxidant activity was assessed. The results indicated that some of the synthesized compounds, particularly a 1,5-disubstituted tetrazole derivative, exhibited the highest radical scavenging activity. ugm.ac.idresearchgate.net Another study synthesized selenium-containing tetrazole derivatives, which also showed antioxidant activity. nih.gov The findings suggest that the tetrazole nucleus can be a useful component in the design of novel antioxidant agents. nih.govkashanu.ac.ir
Biochemical Pathway Modulation
Studies on Enzyme Function and Inhibition
Derivatives of this compound are designed to interact with and modulate the activity of specific enzymes, which is a cornerstone of modern drug discovery. The tetrazole ring's electronic properties and ability to mimic other functional groups make it a key element in designing enzyme inhibitors. ymerdigital.com
For example, tetrazole derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. vnu.edu.vndergipark.org.tr One study found that several 2-[(1-methyl-1H-tetrazol-5-yl) thio]-1-(substituted phenyl) ethanone (B97240) derivatives exhibited inhibitory activity against AChE. dergipark.org.tr Another investigation of derivatives bearing a (pyridin-2-yl)tetrazole scaffold also demonstrated AChE inhibition, with molecular docking studies suggesting that stronger nucleophilic substituents led to more robust inhibitory activity through the formation of hydrogen bonds. vnu.edu.vn
Furthermore, in the context of antimicrobial research, tetrazole derivatives have been investigated as inhibitors of bacterial enzymes crucial for survival, such as DNA gyrase and topoisomerase IV. nih.govajchem-a.com This inhibition disrupts DNA replication and leads to bacterial cell death, providing a targeted mechanism for antibacterial action.
Molecular Interactions with Biological Targets
The tetrazole ring, the core heterocyclic structure of this compound, is a key determinant of its molecular interactions with biological targets. This moiety is metabolically stable and can participate in a variety of non-covalent interactions, including hydrogen bonding, van der Waals forces, and conjugation. nih.gov A significant feature of the tetrazole ring is its role as a bioisostere for the carboxylic acid group, meaning it can mimic the spatial and electronic properties of a carboxylic acid, allowing it to interact with biological targets that would typically bind to that functional group. researchgate.net
The unique structure of the tetrazole cycle, with its four nitrogen atoms, allows it to form stable hydrogen bonds with multiple proton donors and acceptors simultaneously. nih.gov These types of interactions are often crucial for the binding of active molecules to their biological targets. nih.gov Research into the broader class of tetrazole-containing compounds has identified interactions with numerous biological targets. While specific targets for this compound are a subject of ongoing research, the functional capabilities of its core structure are well-documented. For instance, various tetrazole derivatives have been investigated for their inhibitory effects on enzymes such as protein tyrosine phosphatase 1B (PTP1B), aldose reductase (AR), and dipeptidyl peptidase-4 (DPP-4). nih.gov They are also known to interact with G protein-coupled receptors (GPCRs), such as the angiotensin II receptor, which is the target for the antihypertensive drug losartan. nih.govresearchgate.net
| Interaction Type | Description | Potential Biological Target Classes |
|---|---|---|
| Hydrogen Bonding | The four nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, while the N-H proton can act as a donor, enabling strong, directional interactions with amino acid residues in proteins. nih.gov | Enzymes (e.g., Proteases, Kinases), Receptors (e.g., GPCRs) nih.gov |
| Bioisosterism | The tetrazole ring serves as a non-classical bioisostere of the carboxylic acid group, mimicking its acidic properties and ability to form ionic bonds and hydrogen bonds. researchgate.net | Targets that bind carboxylate-containing ligands (e.g., Angiotensin II Receptor) researchgate.net |
| Van der Waals Forces | The flat, aromatic nature of the tetrazole ring allows for stacking interactions and other non-specific binding with hydrophobic pockets in proteins. nih.gov | Various protein binding sites nih.gov |
Role in Nucleic Acid Analog Synthesis
Compounds containing the 1H-tetrazole structure are fundamental reagents in the chemical synthesis of DNA and RNA analogs for research purposes. glenresearch.comnih.gov Their primary role is to act as activators in the phosphoramidite (B1245037) method, which is the most widely used chemistry for the automated, solid-phase synthesis of oligonucleotides. nih.govresearchgate.net In this process, an activating agent is required to facilitate the crucial coupling step, where a new phosphoramidite monomer is added to the growing nucleic acid chain. nih.gov 1H-tetrazole and its derivatives serve as highly effective acidic azole catalysts for this reaction. nih.gov
Precursor in DNA and RNA Analog Development for Research
The function of 1H-tetrazole as an activator in oligonucleotide synthesis involves a two-step mechanism. glenresearch.com First, the acidic tetrazole protonates the diisopropylamino group on the phosphoramidite monomer. glenresearch.com This protonation converts the diisopropylamino group into a good leaving group. glenresearch.com Subsequently, the resulting tetrazolide anion performs a nucleophilic attack, displacing the diisopropylamine (B44863) to form a highly reactive phosphotetrazolide intermediate. glenresearch.com
This activated intermediate is then susceptible to nucleophilic attack by the free 5'-hydroxyl group of the oligonucleotide chain that is being synthesized on the solid support. glenresearch.com This reaction forms the desired phosphite (B83602) triester linkage, extending the nucleic acid chain by one unit. glenresearch.comnih.gov While 1H-tetrazole itself is a standard activator, its limited solubility in acetonitrile (B52724) and reduced efficiency with sterically demanding monomers (such as those used in RNA synthesis) have prompted the development and use of various derivatives. glenresearch.comresearchgate.net These derivatives, including compounds like 5-Ethylthio-1H-Tetrazole and 4,5-Dicyanoimidazole, offer improved solubility or greater acidity, leading to enhanced coupling kinetics and efficiencies. glenresearch.comresearchgate.net The development of new tetrazole derivatives, such as this compound, is part of ongoing research to optimize the synthesis of complex nucleic acid analogs for advanced biological research.
| Step | Process | Role of Tetrazole Derivative |
|---|---|---|
| 1. Protonation | The phosphoramidite monomer is mixed with the tetrazole activator. | The acidic proton from the tetrazole ring protonates the nitrogen of the diisopropylamino group on the phosphoramidite. glenresearch.com |
| 2. Intermediate Formation | The protonated diisopropylamino group is displaced. | The tetrazolide anion acts as a nucleophile, replacing the diisopropylamine to form a highly reactive phosphotetrazolide intermediate. glenresearch.com |
| 3. Coupling | The activated monomer reacts with the growing oligonucleotide chain. | The free 5'-hydroxyl group of the chain attacks the activated phosphorus atom, displacing the tetrazolide and forming a new phosphite triester bond. glenresearch.com |
Future Research Directions and Emerging Trends
Novel Synthetic Methodologies (e.g., Green Chemistry Approaches and Catalysis)
The future of synthesizing 1H-Tetrazole-1-acetic acid, ethyl ester and related structures is rooted in the principles of green chemistry. Research is shifting away from traditional methods that may involve harsh conditions or toxic reagents, towards more sustainable alternatives. A significant area of focus is the [3+2] cycloaddition reaction, a fundamental method for forming the tetrazole ring. jchr.orgjchr.org Innovations in this area include the use of novel catalytic systems to improve efficiency and safety.
Key emerging trends include:
Metal-Catalyzed Reactions: Copper(II) complexes and copper sulfate (B86663) pentahydrate are being employed as efficient, inexpensive, and environmentally friendly catalysts for synthesizing 5-substituted-1H-tetrazoles from nitriles and sodium azide (B81097). jchr.orgjchr.orgscielo.br These methods often allow for reactions under milder conditions, reduce reaction times, and result in high yields. scielo.br
Nanomaterial Catalysis: Nanocatalysts are gaining traction due to their high surface-area-to-volume ratio, which enhances catalytic activity. nih.gov The use of magnetic nanoparticles, for instance, facilitates easy separation and recycling of the catalyst, further boosting the green credentials of the synthetic process. nih.gov
Multicomponent Reactions (MCRs): MCRs are a powerful tool for building molecular complexity in a single step, aligning with the principles of atom and step economy. benthamdirect.com The development of novel tetrazole building blocks, such as tetrazole aldehydes, allows for their incorporation into MCRs like the Ugi and Passerini reactions, enabling the rapid synthesis of diverse, drug-like molecules. beilstein-journals.orgbeilstein-archives.orgresearchgate.net
Alternative Solvents and Conditions: Researchers are actively exploring the use of greener solvents like water or dimethyl sulfoxide (B87167) (DMSO) and optimizing reaction conditions to reduce energy consumption and waste generation. jchr.orgscielo.brnih.gov
| Catalyst System | Reaction Type | Key Advantages | Example Condition | Yield Range | Reference |
|---|---|---|---|---|---|
| Copper Sulfate Pentahydrate (CuSO₄·5H₂O) | [3+2] Cycloaddition | Readily available, inexpensive, environmentally benign, high yields, short reaction times. | Nitrile, NaN₃ in DMSO at 140°C | Good to Excellent | scielo.brresearchgate.net |
| Copper (II) Complex | [3+2] Cycloaddition | Mild conditions, reduces explosion risk, scalable, high purity of products. | Nitrile, NaN₃ with Cu(II) catalyst | High | jchr.orgjchr.org |
| ZnO Nanoparticles on Magnetic Support | Cascade Condensation & [3+2] Cycloaddition | Low catalyst loading, recyclable catalyst, use of green solvents (EtOH). | Aldehyde, Malononitrile, NaN₃ in EtOH | High to Quantitative | nih.gov |
| Catalyst-Free MCR | Multicomponent Reaction | Atom and step economy, eliminates need for catalyst, reduces side products. | Varies based on specific MCR | Moderate to Excellent | benthamdirect.com |
Structure-Activity Relationship (SAR) Studies for Enhanced Biological Activity
The tetrazole ring is a well-established bioisostere for the carboxylic acid group, a feature that medicinal chemists exploit to enhance physicochemical properties such as metabolic stability and lipophilicity. nih.govresearchgate.netnih.gov Future research will focus on more sophisticated SAR studies to design derivatives of this compound with improved potency and selectivity for specific biological targets.
This involves:
Targeted Analogue Synthesis: Creating focused libraries of compounds where specific positions on the tetrazole ring or the acetic acid side chain are systematically modified. By evaluating these analogues against biological targets, researchers can decipher which structural features are critical for activity. For example, tetrazole-based analogues of Cl-amidine have been designed as potent and isozyme-selective inhibitors of Protein Arginine Deiminases (PADs), which are implicated in autoimmune diseases and cancer. nih.gov
Bioisosteric Replacement: Beyond mimicking carboxylic acids, the tetrazole moiety is also explored as a cis-amide bond surrogate, which can impart conformational rigidity to a molecule, potentially increasing its binding affinity to a target receptor. nih.gov
Pharmacophore Modeling: Computational techniques are used to build models that define the essential three-dimensional arrangement of functional groups required for biological activity. These models guide the rational design of new derivatives with a higher probability of success. ajgreenchem.com
| Structural Modification | Target Application | Observed Effect on Activity | Rationale / Mechanism | Reference |
|---|---|---|---|---|
| Replacement of backbone amide with tetrazole | PAD Enzyme Inhibition | Creation of potent and isozyme-selective inhibitors. | Acts as a suitable bioisostere for the amide bond, altering binding interactions. | nih.gov |
| Addition of dimethoxyphenyl group | Anticancer (Epidermoid Carcinoma) | Potent cytotoxic activity against A431 cancer cell line. | Predicted low binding energy with CSNK2A1 receptor via molecular docking. | nih.gov |
| Incorporation into pyran derivatives | Antimicrobial | Enhanced activity compared to pyridine (B92270) derivatives. | SAR studies indicated specific heterocyclic scaffolds improve antimicrobial efficacy. | nih.gov |
| Use as a carboxylic acid bioisostere | General Drug Design | Improved lipophilicity, metabolic stability, and bioavailability. | Tetrazole pKa is similar to carboxylic acid but offers different physicochemical properties. | nih.govnih.govresearchgate.net |
Advanced Materials Applications and Bio-inspired Design
The utility of 1H-Tetrazole-1-acetic acid and its derivatives extends beyond pharmaceuticals into the realm of materials science. The high nitrogen content and coordinating ability of the tetrazole ring make it an attractive building block for advanced materials.
Emerging applications include:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The tetrazole ring and the carboxylate group can act as ligands, binding to metal ions to form complex, multidimensional structures. rsc.org These materials have potential applications in catalysis, gas storage, and separation.
Energetic Materials: The high nitrogen content of tetrazoles contributes to a large positive enthalpy of formation, making them candidates for high-energy materials and propellants. jchr.orgnih.gov
Bio-inspired Materials: Researchers are creating novel functional materials by incorporating tetrazole derivatives into biopolymers. For example, new tetrazole derivatives of chitosan (B1678972) have been synthesized to create nanoparticles that exhibit both catalytic and antibacterial properties, demonstrating a bio-inspired approach to material design. nih.gov
Integration with High-Throughput Screening for Compound Library Development
To accelerate the discovery of new drugs and functional molecules, this compound serves as a valuable scaffold for building large, diverse compound libraries amenable to high-throughput screening (HTS). nih.gov The efficiency of MCRs is particularly suited for this purpose, allowing for the rapid generation of many distinct tetrazole-containing compounds from a small set of starting materials. beilstein-archives.orgnih.gov
A key trend is the development of novel synthetic strategies compatible with advanced screening platforms like DNA-encoded chemical library (DECL) technology. acs.orgacs.org DECLs allow for the screening of massive numbers of compounds simultaneously. Developing robust, DNA-compatible reactions to incorporate tetrazole scaffolds into these libraries is a critical area of future research that will significantly expand the chemical space available for drug discovery. acs.org The goal is to create well-characterized, pure, and diverse libraries of tetrazole derivatives for inclusion in screening collections to aid in the discovery of hits for challenging biological targets. nih.gov
Theoretical Predictions and Experimental Validation of Novel Derivatives
Computational chemistry is becoming an indispensable tool in guiding the synthesis and testing of new tetrazole derivatives. Theoretical predictions allow researchers to prioritize compounds with the highest likelihood of desired activity before committing to resource-intensive laboratory synthesis.
This integrated approach involves:
Molecular Docking: Simulating how a molecule fits into the binding site of a target protein or enzyme. This can predict binding affinity and guide the design of more potent inhibitors. ajgreenchem.comnih.gov For example, docking studies identified a dimethoxyphenyl tetrazole derivative with low binding energy to the CSNK2A1 receptor; subsequent synthesis and testing validated this prediction, revealing potent antitumor activity. nih.gov
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to calculate molecular properties such as the molecular electrostatic potential (MEP) and reactivity indices. researchgate.net This information helps in understanding the molecule's stability, reactivity, and potential sites for interaction, which can be correlated with experimental findings. researchgate.net
The iterative cycle of theoretical prediction followed by experimental validation is a powerful paradigm for accelerating the discovery process. It allows for a more rational and efficient exploration of the vast chemical space of possible tetrazole derivatives, leading to the identification of novel compounds with enhanced biological activities or material properties.
Q & A
Q. What are the standard synthetic routes for 1H-tetrazole-1-acetic acid, ethyl ester, and how do reaction conditions influence yield?
- Methodological Answer : The compound is commonly synthesized via alkylation of tetrazole derivatives with ethyl chloroacetate under basic conditions. For example, reacting 1H-tetrazole with ethyl chloroacetate in the presence of NaOH or K₂CO₃ in a polar aprotic solvent (e.g., DMF) at 50–80°C yields the ester . Microwave-assisted synthesis has been explored to reduce reaction time (from hours to minutes) while maintaining yields >85% . Key variables include stoichiometry (1:1.2 molar ratio of tetrazole to chloroacetate) and temperature control to minimize side reactions (e.g., hydrolysis). Post-reaction purification typically involves extraction with dichloromethane and recrystallization from ethanol .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : The ester is stable across a broad pH range (2–12) at 25°C, as evidenced by NMR studies showing no decomposition over 72 hours. However, under strongly acidic (pH < 2) or basic (pH > 12) conditions at elevated temperatures (>60°C), hydrolysis to 1H-tetrazole-1-acetic acid occurs within 6–12 hours . For long-term storage, recommendations include anhydrous environments at −20°C, with desiccants to prevent moisture-induced degradation .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Safety measures include:
- Respiratory protection : Use NIOSH-approved N95 masks for brief exposure; self-contained breathing apparatus for prolonged handling .
- Glove selection : Nitrile gloves (0.11 mm thickness) tested against tetrazole derivatives show >60-minute breakthrough time .
- Ventilation : Conduct reactions in fume hoods with airflow ≥100 ft/min to mitigate aerosol exposure .
Advanced Research Questions
Q. How can contradictory data on catalytic efficiency in esterification reactions be resolved?
- Methodological Answer : Discrepancies in catalyst performance (e.g., ZnCl₂ vs. FeCl₃) often stem from solvent interactions. For instance, ZnCl₂ in acetonitrile achieves 92% yield due to Lewis acid activation of the carbonyl group, while FeCl₃ in DMF shows lower efficiency (67%) due to solvent coordination . Systematic analysis using kinetic studies (e.g., Arrhenius plots) and DFT calculations can clarify mechanistic differences. Cross-validating with HPLC-MS to quantify intermediates (e.g., tetrazole anion) is recommended .
Q. What strategies optimize the compound’s use as a ligand in coordination chemistry?
- Methodological Answer : The acetic acid moiety enhances metal-binding capacity. For example, in Cu(II) complexes:
- pH tuning : Adjust to 6.5–7.0 to deprotonate the acetic acid group while retaining tetrazole coordination .
- Solvent selection : Use methanol/water (4:1 v/v) to improve solubility and ligand exchange rates.
- Stoichiometry : A 2:1 ligand-to-metal ratio minimizes polynuclear species, as confirmed by X-ray crystallography .
Q. How can green chemistry metrics be applied to improve the sustainability of its synthesis?
- Methodological Answer : Evaluate using:
- Process Mass Intensity (PMI) : Reduce from 12.5 (batch) to 8.3 (flow chemistry) by recycling solvents .
- E-factor : Target <5 by replacing dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent .
- Energy Efficiency : Microwave-assisted routes cut energy use by 40% compared to conventional heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
